1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one
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Overview
Description
1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one is a chemical compound with the molecular formula C7H7BrClN2O This compound is characterized by the presence of an amino group, a chlorine atom, and a bromine atom attached to a pyridine ring
Preparation Methods
The synthesis of 1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives. Reagents such as hydrogen peroxide or potassium permanganate are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(6-azido-2-chloropyridin-3-yl)-2-bromoethan-1-one.
Scientific Research Applications
1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one involves its interaction with specific molecular targets. The amino and bromine groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one can be compared with other similar compounds such as:
1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(6-Amino-2-chloropyridin-3-yl)-2-chloroethan-1-one: Contains a chlorine atom instead of bromine, which affects its reactivity and biological activity.
1-(6-Amino-2-chloropyridin-3-yl)-2-iodoethan-1-one: The presence of iodine makes it more reactive but also more prone to decomposition.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H6BrClN2O |
---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
1-(6-amino-2-chloropyridin-3-yl)-2-bromoethanone |
InChI |
InChI=1S/C7H6BrClN2O/c8-3-5(12)4-1-2-6(10)11-7(4)9/h1-2H,3H2,(H2,10,11) |
InChI Key |
VYBDXDHXEGVCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)CBr)Cl)N |
Origin of Product |
United States |
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